molecular formula C23H32O3 B12416157 Estradiol valerianate-d12

Estradiol valerianate-d12

Cat. No.: B12416157
M. Wt: 368.6 g/mol
InChI Key: RSEPBGGWRJCQGY-ZIKIZURCSA-N
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Description

Estradiol valerianate-d12 (EV-d12) is a deuterated analog of estradiol valerate (EV), a synthetic estrogen ester widely used in hormone replacement therapy (HRT) and assisted reproductive technologies (ART). EV is formed by esterifying the 17β-hydroxyl group of estradiol with valeric acid, enhancing its lipophilicity and prolonging its release when administered intramuscularly . The deuterated form, EV-d12, replaces hydrogen atoms with deuterium at specific positions (typically the valerate moiety), a modification often employed in pharmacokinetic and metabolic studies to improve analytical detection via mass spectrometry . While EV-d12 itself is primarily used as an internal standard in bioanalytical assays, its pharmacological profile is inferred from EV and other estradiol esters.

Properties

Molecular Formula

C23H32O3

Molecular Weight

368.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-6,6,9-trideuterio-3-hydroxy-13-methyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2,6D2,18D

InChI Key

RSEPBGGWRJCQGY-ZIKIZURCSA-N

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1CC(C4=C2C=CC(=C4)O)([2H])[2H])CC[C@@H]3OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estradiol valerianate-d12 involves the esterification of estradiol with valeric acid. The process typically includes the use of deuterated reagents to incorporate deuterium atoms into the molecule. One common method involves reacting estradiol with deuterated valeric anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Estradiol valerianate-d12 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone valerianate-d12, while reduction can produce this compound derivatives with modified hydroxyl groups.

Scientific Research Applications

Estradiol valerianate-d12 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Estradiol valerianate-d12 acts as a prodrug of estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in target tissues such as the breasts, uterus, and bones . The binding of estradiol to its receptors leads to the activation of gene transcription and subsequent physiological effects, including the regulation of reproductive functions and maintenance of bone density.

Comparison with Similar Compounds

Endometrial Preparation in ART

  • Endometrial thickness (10.2 ± 2.1 mm vs. 9.8 ± 1.9 mm),
  • Clinical pregnancy rates (42.2% vs. 44.4%), or
  • Live birth rates .

However, transdermal administration reduced peak serum estradiol levels (1,320 ± 420 pg/mL vs. 2,150 ± 580 pg/mL) and cycle cancellation rates (2.2% vs. 6.7%), suggesting improved safety and patient compliance .

Comparison with Ethinyl Estradiol (EE)

EE, a synthetic estrogen with a 17α-ethinyl group, demonstrates 100-fold higher oral bioavailability than EV due to reduced hepatic metabolism. However, EE is associated with higher thrombogenic risk (RR = 3.5 vs. 1.8 for EV) and is contraindicated in patients with thromboembolic histories .

Chemical and Analytical Differentiation

EV and its analogs can be distinguished via thin-layer chromatography (TLC) and Raman spectroscopy . For example:

  • TLC Rf values : EV (0.58), EB (0.63), EC (0.52) under standardized conditions .
  • Raman peaks: EV exhibits unique bands at 1,650 cm<sup>−1</sup> (ester C=O stretch) and 1,200 cm<sup>−1</sup> (valerate chain), absent in non-esterified estradiol .

EV-d12’s deuterium labeling enhances specificity in mass spectrometry, reducing background noise in hormone assays .

Q & A

Q. What are the critical handling and storage protocols for Estradiol Valerianate-d12 to ensure experimental integrity?

this compound, as a deuterated compound, requires stringent storage conditions to prevent isotopic exchange and degradation. Key protocols include:

  • Storage: Maintain at -20°C in airtight, light-resistant containers to minimize thermal and photolytic degradation .
  • Handling: Use inert gas purging (e.g., nitrogen) during aliquoting to avoid oxidation. Ground equipment to prevent static-induced aerosolization .
  • Contamination Mitigation: Dedicate glassware for deuterated compounds to avoid cross-contamination with non-deuterated analogs.

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Key validation parameters:

  • Sensitivity: Lower limit of quantification (LLOQ) ≤ 1 pg/mL, validated against GC-MS for trace-level accuracy .
  • Specificity: Resolve isotopic peaks using high-resolution MS to distinguish d12 from endogenous estradiol (e.g., m/z shifts of +12 Da) .
  • Matrix Effects: Assess ion suppression/enhancement using post-column infusion in human serum/plasma .

Q. How do isotopic effects of deuterium in this compound influence pharmacokinetic (PK) studies?

Deuterium can alter metabolic stability via the kinetic isotope effect (KIE):

  • In Vivo: Reduced CYP3A4-mediated hepatic clearance due to C-D bond strength, potentially prolonging half-life. Compare PK profiles with non-deuterated analogs to quantify KIE magnitude .
  • In Vitro: Use hepatocyte assays to monitor deuterium loss during incubation (e.g., via LC-HRMS) .

Q. What strategies are recommended for literature review and data validation in this compound research?

  • Database Searches: Use PubMed, SciFinder, and Reaxys with keywords "deuterated estradiol," "isotope-labeled steroids," and "valerate esters." Prioritize primary literature with raw chromatograms or spectral data .
  • Critical Appraisal: Exclude studies lacking isotopic purity validation (e.g., NMR confirmation of deuterium incorporation) .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound receptor binding assays?

Contradictions often arise from assay conditions or isotopic interference. Mitigation strategies:

  • Binding Affinity Studies: Use surface plasmon resonance (SPR) to compare d12 and non-deuterated forms under controlled buffer conditions (pH 7.4, 37°C). Normalize data to account for solvent isotope effects .
  • Statistical Analysis: Apply mixed-effects models to separate biological variability from isotopic artifacts. Report confidence intervals (CIs) for binding constants .

Q. What experimental designs minimize isotopic interference in tracer studies using this compound?

  • Dose Calibration: Precisely match deuterated/non-deuterated tracer ratios (e.g., 1:1) to avoid MS detector saturation .
  • Control Groups: Include "blank" matrices spiked with d12 alone to identify background interference .
  • Cross-Validation: Replicate findings using orthogonal methods (e.g., immunoassay vs. LC-MS) .

Q. How can multi-omics approaches enhance mechanistic studies of this compound in endocrine pathways?

  • Transcriptomics: Pair RNA-seq with d12 exposure time courses to identify estrogen-responsive genes (e.g., ESR1, PGR). Use pathway enrichment tools like DAVID .
  • Metabolomics: Track deuterium incorporation into downstream metabolites (e.g., estrone-d11) via stable isotope-resolved metabolomics (SIRM) .
  • Data Integration: Employ systems biology platforms (e.g., Cytoscape) to map interactions between d12 metabolism and hormonal signaling .

Q. What are the best practices for replicating historical studies on this compound given evolving analytical standards?

  • Method Adaptation: Update legacy protocols (e.g., radioimmunoassays) with modern LC-MS/MS workflows, ensuring deuterium-specific parameters (e.g., collision energy optimization) .
  • Material Verification: Source archived samples for re-analysis; confirm compound identity via FT-IR or NMR if original certificates are unavailable .

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